molecular formula C12H18N4O3 B1677356 8-Methoxymethyl-3-isobutyl-1-methylxanthine CAS No. 78033-08-6

8-Methoxymethyl-3-isobutyl-1-methylxanthine

Cat. No.: B1677356
CAS No.: 78033-08-6
M. Wt: 266.30 g/mol
InChI Key: NBLBCGUCPBXKOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 8-Methoxymethyl-3-isobutyl-1-methylxanthine is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cellular signaling pathways .

Mode of Action

this compound acts as a selective inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell . This results in the amplification of the signaling pathways mediated by these cyclic nucleotides .

Biochemical Pathways

The accumulation of cAMP and cGMP affects various biochemical pathways. For instance, increased cAMP levels can enhance the activity of protein kinase A (PKA), which phosphorylates a variety of target proteins, leading to changes in cell function . Similarly, elevated cGMP can stimulate protein kinase G (PKG), influencing diverse physiological processes .

Pharmacokinetics

Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body

Result of Action

The inhibition of PDE1 by this compound can lead to various cellular effects. For example, it has been shown to enhance forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances that affect PDE1 activity could potentially alter its effectiveness . Additionally, factors such as pH and temperature could impact its stability .

Preparation Methods

The synthesis of 8-Methoxymethyl-3-isobutyl-1-methylxanthine involves several steps. The compound can be prepared by reacting 1-methylxanthine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

8-Methoxymethyl-3-isobutyl-1-methylxanthine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. .

Scientific Research Applications

8-Methoxymethyl-3-isobutyl-1-methylxanthine has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors and their chemical properties.

    Biology: The compound is employed in biological studies to investigate the role of cyclic GMP phosphodiesterase in cellular processes.

    Medicine: Research on this compound has potential implications for the development of therapeutic agents targeting phosphodiesterase-related pathways.

    Industry: The compound is used in the development of biochemical assays and screening tools for drug discovery

Comparison with Similar Compounds

8-Methoxymethyl-3-isobutyl-1-methylxanthine can be compared with other phosphodiesterase inhibitors such as:

    Caffeine: Another xanthine derivative that inhibits phosphodiesterase but with different specificity and potency.

    Theophylline: A bronchodilator that also inhibits phosphodiesterase, used in the treatment of respiratory diseases.

    Sildenafil: A selective inhibitor of phosphodiesterase type 5, used in the treatment of erectile dysfunction.

The uniqueness of this compound lies in its specific inhibition of calmodulin-sensitive cyclic GMP phosphodiesterase, which distinguishes it from other phosphodiesterase inhibitors .

Properties

IUPAC Name

8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBCGUCPBXKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228679
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78033-08-6
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78033-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxymethyl-3-isobutyl-1-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of phosphodiesterase 1 (PDE1) [, , , , , , , , ]. PDE1 is a calcium/calmodulin-dependent enzyme responsible for degrading cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP, leading to increased intracellular levels of these signaling molecules.

A: Increased cAMP and cGMP levels due to PDE1 inhibition by this compound can have various downstream effects depending on the cell type and context. For instance, in rabbit parotid acinar cells, it enhances carbachol-induced cGMP formation [, ]. In mouse jejunum, it contributes to electrogenic chloride ion secretion [], while in rat collecting duct cells, it modulates cAMP and cGMP dynamics in response to hormones like vasopressin and atriopeptin [].

A: Yes, several studies have investigated the selectivity of this compound. Research on rat renal vasculature found that this compound did not affect renal cAMP release or total cellular cAMP levels, suggesting a lack of inhibitory effects on other PDE isoforms present in that system []. Similarly, in studies on alveolar epithelial cells, this compound selectively blocked lipopolysaccharide-mediated biosynthesis of interleukin-6 without affecting tumor necrosis factor-alpha, further supporting its selectivity for PDE1 [].

A: Yes, this compound has been employed as a pharmacological tool in various physiological studies. For example, it was used to investigate the role of PDE1 in regulating detrusor smooth muscle function in the human urinary bladder. Results showed that this compound increased transient BK currents and hyperpolarized the detrusor smooth muscle cell membrane potential, suggesting PDE1 inhibition as a potential therapeutic approach for overactive bladder [].

A: While this compound has been helpful in studying PDE1, research suggests that it might not be as potent in a cellular context compared to other selective PDE1 inhibitors like SCH51866 []. This highlights the importance of carefully considering the appropriate concentration and experimental system when using this compound and comparing its efficacy to other available PDE1 inhibitors.

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